2,2,2-trifluoroethyl N-(4-sulfamoylphenyl)carbamate
Description
2,2,2-Trifluoroethyl N-(4-sulfamoylphenyl)carbamate is a synthetic carbamate derivative characterized by a trifluoroethyl group linked to a carbamate moiety, which is further substituted with a 4-sulfamoylphenyl group. Carbamates with trifluoroethyl groups are widely studied due to their metabolic stability, enhanced lipophilicity, and utility as intermediates in pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
2,2,2-trifluoroethyl N-(4-sulfamoylphenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O4S/c10-9(11,12)5-18-8(15)14-6-1-3-7(4-2-6)19(13,16)17/h1-4H,5H2,(H,14,15)(H2,13,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGMYLGVMFGZWCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)OCC(F)(F)F)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-trifluoroethyl N-(4-sulfamoylphenyl)carbamate typically involves the reaction of 2,2,2-trifluoroethanol with 4-aminosulfonylphenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as solvent recovery, product isolation, and quality control to ensure consistency and compliance with regulatory standards .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Chemistry: 2,2,2-trifluoroethyl N-(4-sulfamoylphenyl)carbamate is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. Its ability to form stable complexes with proteins makes it a valuable tool in biochemical assays and drug discovery .
Medicine: Its trifluoroethyl group can improve the pharmacokinetic properties of drug candidates .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of 2,2,2-trifluoroethyl N-(4-sulfamoylphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance binding affinity and selectivity, while the sulfamoylphenyl group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .
Comparison with Similar Compounds
Key Observations:
Substituent Effects :
- Halogens (Br, F) : Enhance electrophilicity and reactivity in cross-coupling reactions (e.g., brominated analogs in ).
- Heterocycles (Pyridine, Furan) : Improve solubility and bioactivity; furan derivatives exhibit conformational flexibility .
- Sulfamoyl Group (Hypothetical) : Expected to increase polarity and hydrogen-bonding capacity compared to nitro or alkyl groups .
Molecular Weight : Ranges from 209.12 (furan analog) to 312.09 (brominated analog). The sulfamoyl variant would likely fall within this range, balancing size and functionality.
Synthetic Routes :
Stability and Conformational Analysis
- Rotational Barriers : The tert-butyl carbamate analog (C₁₂H₂₁F₃N₂O₃) exhibits a rotational barrier of ∆G‡ = 65 kJ/mol due to restricted rotation about the carbamate C–N bond, as determined by variable-temperature NMR . This property is critical for designing conformationally restricted drug candidates.
- Thermal Stability : Brominated and nitrated analogs (e.g., ) are stable under standard storage conditions, while furan derivatives require room-temperature storage to prevent degradation .
Biological Activity
2,2,2-Trifluoroethyl N-(4-sulfamoylphenyl)carbamate is a synthetic organic compound notable for its potential biological activity, particularly as a modulator of nicotinic acetylcholine receptors (nAChRs). This compound is classified as a carbamate derivative and features a trifluoroethyl group, which enhances its pharmacological properties. Understanding its biological activity is crucial for its applications in medicinal chemistry and drug development.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 298.24 g/mol. The structural representation can be summarized as follows:
- IUPAC Name : this compound
- CAS Number : 872103-76-9
- PubChem CID : 8829800
The compound consists of a phenyl ring substituted with a sulfonamide group and a carbamate moiety linked to a trifluoroethyl group. This unique arrangement contributes to its lipophilicity and potential interactions with biological targets.
The primary mechanism of action for this compound involves its role as an allosteric modulator of nAChRs. Unlike agonists that activate the receptor directly, this compound binds to an allosteric site, influencing receptor activity without direct activation. This modulation can enhance or inhibit signaling pathways depending on the specific receptor subtype targeted.
Modulation of Nicotinic Acetylcholine Receptors
Research indicates that this compound can selectively modulate different nAChR subtypes. This property is particularly relevant in the context of neurological disorders where nAChR signaling plays a critical role. The ability to fine-tune receptor activity could lead to therapeutic advancements in conditions such as Alzheimer's disease and schizophrenia.
Enzyme Inhibition Studies
In biological research, this compound has been utilized to study enzyme inhibition and protein interactions. Its structure allows it to form stable complexes with various proteins, making it a valuable tool in biochemical assays and drug discovery.
Case Studies and Research Findings
Several studies have explored the biological implications of compounds similar to this compound:
- Nicotinic Receptor Modulation : A study demonstrated that carbamate derivatives can enhance the binding affinity to nAChRs, indicating potential for therapeutic use in cognitive enhancement.
- Antitumor Activity : Related compounds have shown promising antitumor activity through modulation of cellular signaling pathways involved in cancer progression .
- Antimicrobial Properties : Some derivatives exhibit antimicrobial properties, suggesting that modifications to the carbamate structure could yield new antibiotics or antifungal agents .
Comparative Analysis
The following table summarizes key comparisons between this compound and related compounds:
| Compound Name | Structure | Biological Activity | Applications |
|---|---|---|---|
| This compound | Structure | Allosteric modulation of nAChRs | Neurological disorders |
| 2,2,2-Trifluoro-N-(4-sulfamoylphenyl)acetamide | Similar structure but acetamide group | Different reactivity | Potential anti-cancer agent |
| 2,2,2-Trifluoroethyl N-(4-aminosulfonylphenyl)carbamate | Similar structure but aminosulfonyl group | Varying biological activity | Antimicrobial research |
Q & A
Q. What are the established synthetic routes for 2,2,2-trifluoroethyl N-(4-sulfamoylphenyl)carbamate, and what key reaction conditions optimize yield?
The synthesis typically involves a multi-step approach:
- Step 1 : Formation of the sulfamoylphenyl intermediate via sulfonation of 4-aminophenol using chlorosulfonic acid, followed by ammonia treatment to introduce the sulfamoyl group.
- Step 2 : Carbamate linkage formation between the sulfamoylphenyl amine and 2,2,2-trifluoroethyl chloroformate. This reaction requires anhydrous conditions, a base (e.g., triethylamine), and a polar aprotic solvent (e.g., DMF) at 0–5°C to minimize side reactions .
- Optimization : Yield improvements (≥75%) are achieved by controlling stoichiometry (1:1.2 molar ratio of amine to chloroformate) and using coupling agents like EDCl/HOBt to activate intermediates .
Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
- NMR Spectroscopy : H and F NMR confirm the presence of the trifluoroethyl group (-CF) and carbamate linkage. For example, the -NH proton in the carbamate appears as a singlet at δ 8.2–8.5 ppm .
- HPLC-MS : Reversed-phase HPLC (C18 column, acetonitrile/water gradient) coupled with mass spectrometry verifies purity (>98%) and molecular weight (e.g., [M+H] at m/z 315.2) .
- Elemental Analysis : Validates C, H, N, and S content within ±0.4% of theoretical values .
Q. What preliminary biological assays are recommended to assess its pharmacological potential?
- Enzyme Inhibition Assays : Test activity against carbonic anhydrase isoforms (e.g., CA-II, CA-IX) due to the sulfamoyl group’s known affinity for zinc-containing enzymes. Use fluorometric or colorimetric methods (e.g., 4-nitrophenyl acetate hydrolysis) .
- Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC values, with doxorubicin as a positive control .
- Solubility and Stability : Measure logP (octanol/water partition) and hydrolysis rates in simulated physiological buffers (pH 7.4, 37°C) to predict bioavailability .
Advanced Research Questions
Q. How does the trifluoroethyl group influence the compound’s stability and reactivity under physiological conditions?
The electron-withdrawing -CF group:
- Enhances Hydrolysis Resistance : The trifluoroethyl carbamate is ~10× more stable than ethyl analogs in serum (t > 24 hours at 37°C) due to reduced nucleophilic attack on the carbonyl carbon .
- Alters Metabolic Pathways : In vitro liver microsome studies show slower oxidative dealkylation compared to methyl or ethyl carbamates, suggesting prolonged half-life .
- Electronic Effects : DFT calculations reveal increased electrophilicity at the carbamate carbonyl, potentially enhancing interactions with target enzymes .
Q. What computational methods are used to predict interactions between this compound and target enzymes?
- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding poses with carbonic anhydrase, focusing on sulfamoyl-zinc coordination and trifluoroethyl hydrophobic contacts. Key residues (e.g., Thr199, Glu106) are prioritized for mutation studies .
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER assess binding stability over 100 ns trajectories, calculating RMSD (<2 Å) and free energy (MM-PBSA) to rank affinity .
- QSAR Modeling : Develop quantitative structure-activity relationships using descriptors like polar surface area (PSA) and Hammett constants (σ) to predict bioactivity across derivatives .
Q. How do structural modifications at the sulfamoylphenyl moiety affect bioactivity and selectivity?
- Substituent Effects : Introducing electron-withdrawing groups (e.g., -NO) at the phenyl para-position increases CA-II inhibition (K < 10 nM) but reduces selectivity over CA-I. Conversely, methyl groups improve membrane permeability without compromising activity .
- Bioisosteric Replacement : Replacing the sulfamoyl (-SONH) with phosphonamidate (-PONH) decreases zinc affinity but enhances solubility, as shown in comparative SPR binding assays .
- SAR Studies : Systematic variation of the phenyl ring (e.g., chloro, fluoro, methoxy) identifies 4-sulfamoyl-3-chloro derivatives as optimal for balancing potency and metabolic stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
